Product packaging for 3-Phenoxybenzaldehyde oxime(Cat. No.:CAS No. 131141-93-0)

3-Phenoxybenzaldehyde oxime

Cat. No.: B3033995
CAS No.: 131141-93-0
M. Wt: 213.23 g/mol
InChI Key: RBJVECPZAOPMNW-GXDHUFHOSA-N
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Description

Contextualization within Aldoxime Chemistry

Aldoximes, characterized by the R-CH=NOH functional group, are a well-established class of organic compounds. They are typically crystalline solids, a property that has historically made them useful for the purification and characterization of their parent aldehydes. thieme-connect.com The formation of an aldoxime occurs through the condensation reaction of an aldehyde with hydroxylamine (B1172632), often proceeding smoothly under near-neutral pH conditions. thieme-connect.comat.ua

Beyond their role in characterization, aldoximes serve as important protecting groups for aldehydes in multi-step syntheses. thieme-connect.com The C=N-OH group is stable under various reaction conditions where the parent aldehyde might be reactive, and it can be subsequently cleaved to regenerate the carbonyl group. thieme-connect.comresearchgate.net 3-Phenoxybenzaldehyde (B142659) oxime fits squarely within this chemical class, with its reactivity being typical of an aromatic aldoxime. However, the presence of the bulky and electronically influential phenoxy substituent modifies its properties and opens up specific synthetic applications.

Historical Development and Evolution of Synthetic Utility

The synthetic importance of 3-phenoxybenzene derivatives was recognized decades ago, primarily due to their role as crucial intermediates in the production of pharmaceuticals and pyrethroid insecticides. lookchem.comgoogle.com Early patent literature from the 1980s details processes for preparing a range of these compounds, explicitly including 3-phenoxybenzaldehyde oxime. google.comgoogleapis.com

A 1981 patent, for instance, describes the synthesis of the oxime by reacting 2-(3-phenoxyphenyl)-1,3-dioxolane (B8529247) with hydroxylammonium salts like hydroxylammonium chloride or sulfate (B86663). google.com This established its role as a stable, accessible derivative within a larger family of synthetically useful compounds. At that time, its primary value was as a stable intermediate that could be reliably converted back to the parent aldehyde or used in other simple transformations.

The evolution of its utility is marked by a shift from this passive role to that of an active and versatile synthetic building block. While the foundational syntheses focused on creating the core structure, contemporary research leverages the inherent reactivity of the oxime group itself. Modern methodologies, such as the catalytic conversion to nitriles and the strategic use in cycloaddition reactions for heterocycle synthesis, demonstrate this progression. scirp.orgscirp.orgresearchgate.net This change reflects a broader trend in organic chemistry toward developing more sophisticated and efficient ways to build molecular complexity, with this compound emerging as a valuable tool in the modern synthetic chemist's arsenal.

Data Tables

Table 1: Physicochemical Properties This table outlines key physical and chemical properties of this compound and its direct precursor, 3-Phenoxybenzaldehyde.

PropertyThis compound3-Phenoxybenzaldehyde
CAS Number 131141-93-0 aksci.com39515-51-0 lookchem.comsigmaaldrich.com
Molecular Formula C₁₃H₁₁NO₂ aksci.comC₁₃H₁₀O₂ lookchem.comsigmaaldrich.com
Molecular Weight 213.23 g/mol aksci.com198.22 g/mol sigmaaldrich.comnih.gov
Appearance Not availableClear yellow to amber liquid lookchem.comfishersci.com
Boiling Point Not available169-169.5 °C at 11 mmHg lookchem.comsigmaaldrich.com
Melting Point Not available13 °C lookchem.comfishersci.com
Density Not available1.147 g/mL at 25 °C lookchem.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO2 B3033995 3-Phenoxybenzaldehyde oxime CAS No. 131141-93-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(3-phenoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-14-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-10,15H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJVECPZAOPMNW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Phenoxybenzaldehyde Oxime

Direct Condensation Approaches

Direct condensation is the most straightforward and widely employed method for the synthesis of 3-Phenoxybenzaldehyde (B142659) oxime. This approach involves the direct reaction of 3-Phenoxybenzaldehyde with a suitable hydroxylamine (B1172632) derivative.

The reaction between 3-Phenoxybenzaldehyde and a hydroxylamine salt, such as hydroxylamine hydrochloride or sulfate (B86663), results in the formation of the corresponding oxime. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond characteristic of an oxime.

The efficiency and yield of the oximation reaction are significantly influenced by the chosen solvent system and reaction conditions. Research indicates that the reaction can be effectively carried out in a mixture of water and a water-miscible organic solvent. google.comgoogleapis.com Aliphatic alcohols containing one to four carbon atoms, such as methanol, ethanol (B145695), and propanol, are commonly used as the organic solvent component. google.com The reaction temperature can range from 20°C to 100°C. google.com

In one patented procedure, 3-phenoxybenzaldehyde oxime was prepared with a 94% yield by reacting a precursor with hydroxylammonium chloride in a solution of ethanol and water. google.com Traditional methods often involve refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base. ijprajournal.com However, modern approaches have demonstrated high efficiency even at room temperature. ias.ac.in The choice of solvent can have environmental and economic implications, prompting research into more sustainable options. ias.ac.in

ParameterConditionYield (%)Source
Solvent Ethanol/Water94 google.com
Solvent Mineral WaterHigh ias.ac.in
Solvent Methanol/Mineral WaterHigh ias.ac.in
Temperature 20°C - 100°CVaries google.com
Temperature Room TemperatureHigh ias.ac.in

The synthesis of oximes can be performed with or without a catalyst. Traditional methods often employ a base, like pyridine (B92270), to neutralize the HCl released from hydroxylamine hydrochloride. ijprajournal.com Acids can also be used to catalyze the dehydration step.

Conversely, recent studies have highlighted the viability of catalyst-free protocols, which offer advantages in terms of cost, simplicity, and environmental impact. A notable development is the synthesis of aryl oximes, including by extension this compound, at room temperature in the absence of any catalyst. ias.ac.in This approach avoids the use of toxic catalysts and simplifies the purification process. ijprajournal.com While catalytic methods using agents like zinc oxide have been developed for solvent-free conditions, the ability to achieve high conversion under catalyst-free conditions in benign solvents represents a significant advancement in green chemistry. ias.ac.innih.gov

The source of hydroxylamine can influence the reaction, with hydroxylammonium chloride and hydroxylamine sulfate being two common reagents. google.com Both have been successfully used in the synthesis of this compound. google.comgoogleapis.com Hydroxylamine hydrochloride is frequently used and its reaction releases hydrochloric acid, which may need to be neutralized by a base, although catalyst-free systems have proven effective. ias.ac.inijprajournal.com Hydroxylamine is typically generated in situ from these more stable salt forms. nih.gov The choice between the hydrochloride and sulfate salt may depend on factors such as cost, availability, and the specific reaction conditions being employed.

A growing emphasis in chemical synthesis is the development of environmentally friendly methods, focusing on the use of non-toxic solvents and reducing waste.

A significant advancement in the green synthesis of oximes is the use of mineral water as a reaction medium. ias.ac.in Research has demonstrated that various aryl aldehydes can be efficiently converted to their corresponding oximes using hydroxylamine hydrochloride in mineral water at room temperature without a catalyst. ias.ac.in

The effectiveness of mineral water is attributed to the presence of naturally dissolved minerals and salts, which can enhance the reaction rate compared to pure water. ias.ac.in This method is not only environmentally friendly but also economical and practical, leveraging a readily available and safe solvent. The process is simple, involving the mixing of the aldehyde and hydroxylamine hydrochloride in mineral water and stirring at room temperature, leading to high yields of the desired oxime. ias.ac.in

Environmentally Conscious Synthesis Strategies

Utilisation of Mineral Water as a Sustainable Reaction Medium

Multi-step Synthetic Routes via Precursor Transformations

In addition to direct synthesis, this compound can be prepared through multi-step routes that involve the transformation of various precursors. These methods offer alternative pathways that can be advantageous depending on the availability of starting materials and desired purity of the final product.

Synthesis from Dioxolane Derivatives

A significant pathway for synthesizing this compound begins with the precursor 2-(3-phenoxyphenyl)-1,3-dioxolane (B8529247). This intermediate serves as a stable source for the aldehyde required for the final oximation step. google.com

The first step in this sequence is the liberation of the aldehyde functional group through the acid-catalyzed hydrolysis of the dioxolane ring. The compound 2-(3-phenoxyphenyl)-1,3-dioxolane can be effectively converted into 3-phenoxybenzaldehyde by treatment with an aqueous mineral acid, such as sulfuric acid, or a strongly acidic ion-exchanging resin in an aqueous environment. google.com For instance, boiling a xylene solution of the dioxolane with aqueous sulfuric acid for several hours yields 3-phenoxybenzaldehyde with a purity greater than 95%. google.com

Once 3-phenoxybenzaldehyde is obtained from the hydrolysis of its dioxolane precursor, it can be readily converted to the corresponding oxime. A direct method involves heating the starting dioxolane derivative with an excess of a hydroxylammonium salt, such as hydroxylammonium chloride or hydroxylamine sulfate, in a mixture of water and an organic solvent. google.comgoogleapis.com Suitable organic solvents include aliphatic alcohols like methanol, ethanol, or propanol. google.com This one-pot reaction, proceeding at temperatures between 20°C and 100°C, directly yields this compound. google.comgoogleapis.com In a specific example, reacting a solution of 2-(3-phenoxyphenyl)-1,3-dioxolane in ethyl alcohol with an aqueous solution of hydroxylammonium chloride and boiling the mixture resulted in a 94% yield of this compound. google.com

Acid-Catalyzed Hydrolysis of 2-(3-Phenoxyphenyl)-1,3-dioxolane

Advanced Strategies from Substituted Benzaldehydes

More complex synthetic strategies for 3-phenoxybenzaldehyde, the direct precursor to its oxime, involve building the molecule through sequential halogenation and etherification reactions starting from simpler substituted benzaldehydes.

One established route starts with the chlorination of benzaldehyde (B42025) to produce 3-chlorobenzaldehyde (B42229). google.com However, direct etherification of 3-chlorobenzaldehyde with phenolates gives very low yields (5-10%). google.com To circumvent this, a more elaborate process is employed:

Protection of the Aldehyde: The aldehyde group of 3-chlorobenzaldehyde is first protected by reacting it with ethylene (B1197577) glycol in the presence of an acidic catalyst (like p-toluenesulfonic acid or an ion-exchange resin) to form 2-(3-chlorophenyl)-1,3-dioxolane. google.com

Etherification: The resulting dioxolane derivative is then etherified. This is achieved by melting it with an alkali phenolate, such as potassium phenolate, in the presence of a copper catalyst (e.g., copper powder or cuprous chloride) at high temperatures (190°C to 250°C). google.com This reaction yields 2-(3-phenoxyphenyl)-1,3-dioxolane. google.com

Deprotection and Oximation: The 2-(3-phenoxyphenyl)-1,3-dioxolane is then hydrolyzed to 3-phenoxybenzaldehyde, which is subsequently converted to this compound as described previously. google.com

A similar strategy is used for other halogenated benzaldehydes, such as p-fluorobenzaldehyde. echemi.com The process involves bromination to get 3-bromo-4-fluorobenzaldehyde, followed by protection of the aldehyde group with ethylene glycol to form an acetal. This protected intermediate then undergoes an etherification reaction with sodium phenolate, and finally, hydrolysis to yield the substituted phenoxybenzaldehyde. echemi.com This protection-etherification-deprotection sequence is crucial because the unprotected halo-benzaldehydes are prone to side reactions under the alkaline conditions required for etherification. echemi.com

Table 2: Multi-Step Synthesis of 3-Phenoxybenzaldehyde Precursors

Starting Material Key Steps Intermediate Product Final Product (before oximation) Reference
Benzaldehyde 1. Chlorination2. Acetal formation with ethylene glycol3. Etherification with potassium phenolate4. Acid hydrolysis 2-(3-chlorophenyl)-1,3-dioxolane, then 2-(3-phenoxyphenyl)-1,3-dioxolane 3-Phenoxybenzaldehyde google.com
Derivatization Pathways from 3-Phenoxybenzaldehyde Cyanohydrin

3-Phenoxybenzaldehyde cyanohydrin, also known as 3-phenoxymandelonitrile or α-cyano-3-phenoxybenzyl alcohol, is a versatile chemical intermediate. wikipedia.orgethz.ch Its structure, featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon, allows for several distinct reaction pathways. These transformations are crucial for the synthesis of a range of commercially important compounds, particularly in the agrochemical sector. wikipedia.org The primary derivatization pathways include esterification of the hydroxyl group and hydrolysis of the nitrile group.

Esterification to Pyrethroids

The most significant application of 3-phenoxybenzaldehyde cyanohydrin is its role as the alcohol component in the synthesis of synthetic pyrethroid insecticides. wikipedia.org The hydroxyl group of the cyanohydrin is esterified with various activated carboxylic acids, typically acid chlorides, to form the final insecticidal ester. This reaction is fundamental to the production of several widely used pyrethroids.

Notable examples of pyrethroids synthesized from 3-phenoxybenzaldehyde cyanohydrin include:

Fenvalerate : Produced by the esterification of 3-phenoxybenzaldehyde cyanohydrin with 2-(4-chlorophenyl)isovaleroyl chloride. iarc.fr

Deltamethrin and Esfenvalerate : These are also prominent pyrethroids derived from the esterification of the (S)-enantiomer of 3-phenoxybenzaldehyde cyanohydrin. wikipedia.org

Cypermethrin : Formed via the reaction of 3-phenoxybenzaldehyde cyanohydrin with a derivative of cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate. ethz.ch

The reaction is often carried out in an anhydrous organic solvent like toluene, with a base such as pyridine added to neutralize the HCl generated from the acid chloride. prepchem.com

Pyrethroid ProductAcid Chloride ReactantReaction ConditionsReference
Fenvalerate2-(4-chlorophenyl)isovaleroyl chlorideEsterification iarc.fr
CypermethrinCypermethric Acid ChlorideReaction in n-Hexane with a phase transfer catalyst ethz.ch
Flumethrintrans-(E)-3-[2-chloro-2-(4-chlorophenyl)vinyl]-2,2-dimethylcyclopropanecarboxylic acid chlorideEsterification followed by diastereomer separation vulcanchem.com
trans-3-(2-chloro-2-(4-chloro-phenyl)-1,2-dibromoethyl)-2,2-dimethylcyclopropane-1-(R,S)-carboxylic acid α-(R,S)-cyano-3-phenoxy-benzyl estertrans-3-(2-chloro-2-(4-chloro-phenyl)-1,2-dibromoethyl)-2,2-dimethyl-cyclo-propane-1-(R,S)-carboxylic acid chlorideAnhydrous toluene, pyridine, 25-30°C prepchem.com

Hydrolysis of the Nitrile Group

The nitrile functionality of 3-phenoxybenzaldehyde cyanohydrin can be hydrolyzed to produce α-hydroxy amides and α-hydroxy carboxylic acids. This transformation is a standard reaction for nitriles and provides a route to valuable chiral building blocks. researchgate.netgoogle.com

The hydrolysis can be performed under acidic or basic conditions.

Acid-catalyzed hydrolysis , typically using a mineral acid like hydrochloric acid, converts the nitrile group directly into a carboxylic acid group, yielding a 3-phenoxy-substituted mandelic acid. google.com

Base-catalyzed hydrolysis initially forms the carboxylate salt, which must then be acidified to produce the free carboxylic acid.

Enzymatic methods have also been developed for this transformation. Whole cells of organisms like Rhodococcus erythropolis have been used to hydrolyze cyanohydrins to the corresponding α-hydroxy carboxylic acids with high yield and without racemization. researchgate.net This biocatalytic approach is valuable for producing enantiomerically pure products. researchgate.net

ReactantReagents/CatalystProductSignificanceReference
3-Phenoxybenzaldehyde CyanohydrinAcid (e.g., HCl), Heat3-Phenoxy-α-hydroxy-benzeneacetic acid (3-Phenoxymandelic acid)Synthesis of α-hydroxy carboxylic acids google.com
(R)- or (S)-CyanohydrinsWhole cells of Rhodococcus erythropolis(R)- or (S)-α-Hydroxycarboxylic acidsEnantiomerically pure synthesis of pharmaceutical intermediates researchgate.net

Acetylation of the Hydroxyl Group

The hydroxyl group of 3-phenoxybenzaldehyde cyanohydrin can be readily acetylated. This is often achieved using acetic anhydride. researchgate.net In some synthetic procedures, the acetylation is performed in situ immediately following the formation of the cyanohydrin from 3-phenoxybenzaldehyde. wikipedia.orgresearchgate.net This derivatization can serve to protect the hydroxyl group or to facilitate purification or chiral resolution processes. For instance, racemic cyanohydrin acetates can be resolved using lipases, which selectively hydrolyze one enantiomer, allowing for the separation of the chiral alcohol. wikipedia.org

Chemical Reactivity and Mechanistic Investigations of 3 Phenoxybenzaldehyde Oxime

Mechanisms of Oxime Formation

Oximes, including 3-phenoxybenzaldehyde (B142659) oxime, are typically synthesized through the reaction of an aldehyde or ketone with hydroxylamine (B1172632). nih.gov This process is a cornerstone of organic chemistry, valued for its efficiency and the versatility of the resulting oxime products. nih.govnumberanalytics.com

Detailed Analysis of Nucleophilic Addition-Elimination Pathways

The formation of an oxime from an aldehyde, such as 3-phenoxybenzaldehyde, and hydroxylamine proceeds via a two-step mechanism: nucleophilic addition followed by elimination. doubtnut.com The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. doubtnut.comic.ac.uk This initial addition step leads to the formation of a tetrahedral intermediate known as a hemiaminal. nih.gov

The reaction is generally acid-catalyzed. nih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. However, if the pH is too low, the hydroxylamine nucleophile can be protonated, rendering it unreactive. nih.gov Therefore, the reaction rate is typically fastest in a pH range that balances the need for carbonyl activation with the availability of the free nucleophile. nih.gov

Role of Intramolecular and Intermolecular Hydrogen Bonding in Carbonyl Activation

Hydrogen bonding plays a crucial role in activating the carbonyl group for nucleophilic attack. In the context of oxime formation, both intramolecular and intermolecular hydrogen bonds can influence the reaction rate and mechanism.

Intermolecular hydrogen bonding between a protic solvent (like water or alcohol) or an acid catalyst and the carbonyl oxygen of 3-phenoxybenzaldehyde increases the electrophilicity of the carbonyl carbon. ias.ac.in This interaction polarizes the C=O bond, making the carbon atom more electron-deficient and thus more reactive towards the nucleophilic hydroxylamine.

Intramolecular hydrogen bonding can also activate carbonyl groups, particularly in substrates containing a nearby hydrogen-bond donor, such as a hydroxyl group. acs.orgnih.gov For 3-phenoxybenzaldehyde itself, significant intramolecular hydrogen bonding is not a primary feature for carbonyl activation. However, in related systems, the presence of an ortho-hydroxyl group on the benzaldehyde (B42025) ring can lead to an intramolecular hydrogen bond with the carbonyl oxygen, thereby activating it for nucleophilic attack. acs.orgnih.gov The formation of such hydrogen bonds can pre-organize the molecule for the reaction and lower the activation energy. mdpi.com

Influence of Electronic Effects on Reaction Kinetics and Equilibria

The kinetics and equilibrium of oxime formation are significantly influenced by the electronic properties of the substituents on the aromatic ring of the aldehyde. Electron-withdrawing groups on the aromatic ring of benzaldehyde derivatives generally increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups tend to decrease the reaction rate by reducing the electrophilicity of the carbonyl carbon.

Transformations Involving the Oxime Functional Group

The oxime functional group is a versatile moiety that can undergo various chemical transformations. A key reaction is the regeneration of the parent carbonyl compound, which is important in the context of using oximes as protecting groups for aldehydes and ketones. thieme-connect.com

Regeneration of Carbonyl Compounds from 3-Phenoxybenzaldehyde Oxime

The conversion of an oxime back to its corresponding carbonyl compound is a synthetically useful process. thieme-connect.com This transformation can be achieved through several methods, including oxidative cleavage.

Hypervalent iodine reagents have emerged as effective and often mild reagents for the oxidative cleavage of oximes to regenerate the parent carbonyl compounds. researchgate.netnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (DIB) and polymer-supported polydiacetoxyiodostyrene have been successfully employed for this purpose. researchgate.netnih.gov

The reaction of an aldoxime, like this compound, with a hypervalent iodine(III) reagent can lead to the regeneration of the parent aldehyde. lucp.net The mechanism of this transformation is believed to involve the initial attack of the oxime on the iodine(III) center, followed by fragmentation to yield the carbonyl compound and other byproducts. The specific products can depend on the reaction conditions and the nature of the hypervalent iodine reagent used. lucp.net In some cases, oxidation of aldoximes with hypervalent iodine reagents can also lead to the formation of nitrile oxides, which are valuable synthetic intermediates. lucp.netfigshare.comubc.ca

The use of solid-supported reagents offers advantages such as easier product isolation and reduced waste. researchgate.netnih.gov The oxidative cleavage of oximes with hypervalent iodine reagents is generally efficient and can be carried out under mild conditions, often avoiding the harsh acidic conditions required by traditional hydrolytic methods. thieme-connect.comresearchgate.netnih.gov

Below is a table summarizing the outcomes of oxidative cleavage of various oximes using hypervalent iodine reagents, demonstrating the general applicability of this method.

Oxime SubstrateHypervalent Iodine ReagentProductYield (%)Reference
Benzophenone oximePhenyl iodonium (B1229267) (III) diacetate (PIDA)Benzophenone92 nih.gov
Acetophenone oximePIDAAcetophenone90 nih.gov
Cyclohexanone oximePIDACyclohexanone88 nih.gov
Benzaldehyde oximePIDABenzaldehyde85 nih.gov

This table represents typical yields for the oxidative cleavage of oximes and is not specific to this compound, for which specific data was not found in the provided search results.

Transition Metal-Catalyzed Deoximation Reactions

The regeneration of the parent carbonyl compound from an oxime, a process known as deoximation, is a crucial transformation in organic synthesis, often employed in deprotection strategies. Transition metal catalysts offer mild and efficient pathways for this conversion, avoiding the harsh conditions of classical acidic hydrolysis. Various catalytic systems utilizing metals such as copper, iron, palladium, and manganese have been developed for the deoximation of aromatic aldoximes, including substrates structurally similar to this compound.

The general mechanism for metal-catalyzed deoximation often involves the coordination of the metal to the oxime's nitrogen or oxygen atom. This coordination facilitates the cleavage of the N-O bond, leading to an imine intermediate which is subsequently hydrolyzed to the corresponding aldehyde. For oxidative deoximation pathways, a high-valent metal-oxo species can act as the active agent, accepting two electrons and generating nitroso complexes that decompose to the carbonyl product. springernature.com

Several effective catalytic systems have been reported for the deoximation of aromatic aldoximes. For instance, copper(II) nitrate (B79036) trihydrate [Cu(NO₃)₂·3H₂O], particularly when used with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation, provides a rapid and solvent-free method for this conversion. masterorganicchemistry.com Similarly, copper nanoparticles on a cellulose (B213188) template have been used as a green, reusable catalyst in water, also under microwave conditions. vedantu.com Iron-based catalysts, such as iron(III) nitrate in conjunction with tungstophosphoric acid, have been shown to be effective, selective, and rapid for the cleavage of oximes under solvent-free conditions. Current time information in Bangalore, IN. Palladium nanoparticles anchored on manganese dioxide-modified cotton fabric represent another heterogeneous catalytic system that facilitates the oxidative deprotection of oximes with high efficiency and reusability. nsf.gov

The choice of catalyst, oxidant, and reaction conditions can be tailored to achieve high yields and selectivity, minimizing side reactions and offering environmentally benign alternatives to traditional methods.

Table 1: Examples of Transition Metal-Catalyzed Deoximation of Aromatic Aldoximes

Catalyst SystemOxidant/ConditionsSubstrate ExampleYield (%)Reference
Cu(NO₃)₂·3H₂O / TBABMicrowave, Solvent-free4-Nitrobenzaldehyde OximeHigh masterorganicchemistry.com
Cu-nanoparticles/CelluloseWater, Microwave (80-100°C)Aromatic OximesGood to Excellent vedantu.com
H₃PW₁₂O₄₀·6H₂O / Fe(NO₃)₃Solvent-freeAromatic Oximes45-95 Current time information in Bangalore, IN.
Pd(0)@MnO₂-CFH₂O₂, Reflux4-Bromobenzaldehyde OximeHigh nsf.gov
[Mn{tetraphenylporphyrinate}Cl]O₂ (air), BenzaldehydeAromatic Oximes56-99 springernature.com

Note: This table presents data for various aromatic aldoximes as representative examples of the reactivity expected for this compound under similar conditions.

Ozonolysis and Other Advanced Oxidative Methods

Beyond transition metal-catalyzed reactions, advanced oxidative methods, including ozonolysis, provide alternative routes for the cleavage of the C=N bond in oximes. Ozonolysis of an oxime does not typically lead to direct deoximation to the parent aldehyde in the same way it cleaves alkenes. Instead, the reaction of an oxime with ozone leads to the formation of a carbonyl oxide intermediate. numberanalytics.com This process is central to the Griesbaum co-ozonolysis, where an O-alkyl oxime is reacted with ozone in the presence of a separate carbonyl compound to generate substituted ozonides (1,2,4-trioxolanes). masterorganicchemistry.com The mechanism involves the reaction of the oxime with ozone to form the carbonyl oxide and a co-product, which then undergoes a [3+2] cycloaddition with the added ketone or aldehyde. vedantu.com

Other advanced oxidative methods achieve deoximation by direct cleavage of the C=N double bond. These methods often utilize potent oxidizing agents that can operate under mild conditions. For example, potassium permanganate (B83412) supported on solid matrices like kieselguhr or graphite (B72142) can efficiently oxidize oximes to their corresponding carbonyl compounds under solvent-free conditions at room temperature. bdu.ac.in The use of a solid support facilitates handling and can improve reaction efficiency. bdu.ac.in

Systems generating singlet oxygen (¹O₂) have also been investigated. While oximes themselves are generally inert to singlet oxygen, their corresponding anions (oximates) can be oxidized. msu.edu This photooxygenation can lead to the formation of the parent amide and nitrile products. msu.edu Furthermore, various hypervalent iodine compounds, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are effective for the oxidative cleavage of oximes, often proceeding through the in-situ generation of a nitrile oxide intermediate which can then be hydrolyzed or trapped. nih.gov These methods highlight the diverse oxidative pathways available for the transformation of oximes, moving beyond traditional hydrolysis or metal-catalyzed processes.

Reductive Conversions to Amines and Amino Alcohols

The reduction of oximes is a fundamental and widely used method for the synthesis of primary amines. For an aromatic aldoxime like this compound, this transformation yields 3-phenoxybenzylamine, a valuable synthetic intermediate. The reaction can be accomplished through various methods, most notably catalytic hydrogenation. chemrxiv.orgresearchgate.net

Catalytic hydrogenation is a highly efficient method for reducing oximes. byjus.com Common heterogeneous catalysts include palladium, platinum, and nickel-based systems. chemrxiv.org For instance, a palladium-based catalyst prepared from K₂PdCl₄ and 4-nitrobenzene-1,2-diamine has been shown to be highly active for the hydrogenation of various aldoximes and ketoximes to primary amines using H₂ at atmospheric pressure in water, representing a green and mild procedure. byjus.com The choice of catalyst can be critical; for example, studies on 2-indanone (B58226) oxime have shown that Pd/C favors reduction to the amine, whereas Pt/C can lead to the hydroxylamine intermediate. chemrxiv.org The mechanism over palladium is believed to proceed first via the hydrogenolysis of the N-O bond to form an imine, which is then rapidly reduced to the amine. chemrxiv.org

Chemical reduction using hydride reagents is also a common approach. Reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for the reduction of oximes and their ethers to amines. unacademy.com The reduction of oximes to the corresponding amino alcohols is less direct and typically requires a substrate that already contains a hydroxyl group, such as an α-hydroxy oxime. The reduction of these specific substrates can proceed with high diastereoselectivity to yield cis-1,2-amino alcohols, where the directing effect of the hydroxyl group influences the stereochemical outcome of the hydride attack. unacademy.com For a simple aromatic aldoxime like this compound, the primary product of reduction is the corresponding primary amine, 3-phenoxybenzylamine.

Table 2: Examples of Catalytic Systems for the Reduction of Aromatic Aldoximes to Amines

Catalyst/ReagentConditionsSubstrate ExampleProductYield (%)Reference
Pd-based complex/H₂1 atm H₂, H₂O, rtAromatic AldoximesPrimary Amines>99 byjus.com
Pd/Al₂O₃ / H₂20 atm H₂, HCl/MeOH, rtBenzaldehyde OximesBenzylaminesHigh chemrxiv.orgnih.gov
Ni/SiO₂ / H₂High pressure/tempAliphatic/Aromatic AldoximesPrimary AminesVariable chemrxiv.org
Raney Nickel / 2-propanolRefluxKetoximesPrimary Amines83 nih.gov
Diborane (BH₃·THF)THF, rt, then hydrolysisOxime EthersPrimary Amines52-92 unacademy.com

Note: This table presents data for various aromatic and other oximes as representative examples of the reactivity expected for this compound under similar conditions.

Cycloaddition and Rearrangement Reactions

[2+2]-Cycloadditions Leading to Azetidine (B1206935) Scaffolds

The synthesis of azetidines, saturated four-membered nitrogen-containing heterocycles, via the [2+2] cycloaddition of a C=N bond with a C=C bond is known as the aza Paternò–Büchi reaction. Historically, this reaction has been challenging for simple imines and oximes due to competing and more favorable reaction pathways. However, recent advances in photochemistry have enabled this transformation, providing a direct route to highly functionalized azetidine frameworks. rsc.org

Specifically, visible-light-mediated triplet energy transfer has emerged as a powerful strategy. springernature.com In this approach, a photocatalyst absorbs visible light and transfers its energy to one of the reactants (either the oxime or the alkene), promoting it to an excited triplet state. nih.gov This excited species then undergoes the [2+2] cycloaddition. This methodology has been successfully applied to both intramolecular and intermolecular reactions. springernature.comnih.gov For example, the Schindler group has demonstrated that cyclic oximes can react with various alkenes in an intermolecular fashion using an iridium photocatalyst to furnish a wide range of substituted azetidine products. springernature.comchemrxiv.org

The reaction tolerates various functional groups and substitution patterns on the alkene partner. chemrxiv.org Following the cycloaddition, the N-O bond of the resulting bicyclic azetidine can be cleaved under reductive conditions (e.g., using zinc metal in acidic media) to afford the free azetidine, highlighting the synthetic utility of this method. chemrxiv.org These photochemical methods represent a significant breakthrough, allowing access to complex azetidine scaffolds from oximes under mild conditions. nsf.gov

[3+2]-Cycloadditions for Isoxazoline (B3343090) Ring Systems

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocycles. In the context of oximes, this reaction is commonly used to synthesize isoxazoline and isoxazole (B147169) ring systems. The reaction does not typically involve the oxime directly as the 1,3-dipole. Instead, the oxime serves as a precursor to a more reactive 1,3-dipolar species, such as a nitrile oxide or a nitrone. nih.gov

The most common pathway involves the in-situ generation of a nitrile oxide from an aldoxime. This is usually achieved by halogenation of the oxime (e.g., with N-chlorosuccinimide), followed by base-promoted elimination of HX to form the nitrile oxide. nih.govresearchgate.net This highly reactive intermediate is immediately trapped by a dipolarophile, such as an alkene, to yield a 3-substituted isoxazoline. A specific application of this strategy to this compound has been reported. The oxime is first converted to the corresponding hydroximoyl chloride using N-chlorosuccinimide (NCS) and a catalytic amount of pyridine (B92270). This intermediate, upon reaction with an alkene like pent-4-en-1-ol, undergoes a [3+2] cycloaddition to furnish the corresponding substituted isoxazoline. researchgate.net

Alternatively, oximes can isomerize to nitrones, particularly through a thermal 1,2-hydrogen shift, which can then be trapped in an intramolecular [3+2] cycloaddition with a tethered alkene. researchgate.netrsc.org This oxime-nitrone isomerization provides another pathway to isoxazolidine-fused heterocyclic systems. researchgate.net These methods demonstrate the versatility of oximes as synthons for generating 1,3-dipoles for the construction of valuable isoxazoline scaffolds.

Examination of Bayer-Villiger-type Rearrangements of Oximes

While the outline specifies a "Bayer-Villiger-type" rearrangement, the quintessential rearrangement reaction of oximes is the Beckmann rearrangement . The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester via migration of a carbon group to an electron-deficient oxygen atom. wiley-vch.de The Beckmann rearrangement is analogous, as it involves the migration of a group from carbon to an electron-deficient nitrogen atom. numberanalytics.com

The Beckmann rearrangement transforms an oxime into an amide or, in the case of aldoximes, a nitrile. masterorganicchemistry.com The reaction is typically catalyzed by acid (e.g., H₂SO₄, PCl₅, or TsCl), which converts the hydroxyl group of the oxime into a good leaving group. wikipedia.org The key step of the mechanism involves the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. This migration occurs concurrently with the expulsion of the leaving group (e.g., water), resulting in the formation of a nitrilium ion. numberanalytics.comunacademy.com

For an aldoxime, such as this compound, the migrating group is a hydrogen atom. The migration of the hydride leads to the formation of a nitrilium ion, which is then deprotonated to yield the final nitrile product (3-phenoxybenzonitrile). masterorganicchemistry.com The rearrangement of ketoximes, in contrast, involves the migration of an alkyl or aryl group, and the resulting nitrilium ion is trapped by water (solvolysis) and tautomerizes to form a stable N-substituted amide. vedantu.combyjus.com The reaction is highly stereospecific, with the geometry of the starting oxime dictating which group migrates. In some cases, particularly when the migrating group can form a stable carbocation, a competing reaction known as the Beckmann fragmentation can occur, leading to a nitrile and a carbocation-derived product. vedantu.com

Radical Chemistry and Electron Transfer Phenomena of this compound

The radical chemistry of oximes, including this compound, is a field of significant interest, focusing on the generation and subsequent reactions of nitrogen-centered radicals. These intermediates, primarily iminoxyl and iminoyl radicals, are accessible through various activation methods and serve as precursors to a range of molecular transformations.

Formation and Reactivity of Iminoxyl Radicals

Iminoxyl radicals (C=NO•) are key intermediates in the oxidative chemistry of oximes. acs.orgacs.org They are typically formed by the removal of the hydroxyl hydrogen atom. The electronic structure of iminoxyl radicals is characterized by the delocalization of the unpaired electron between the nitrogen and oxygen atoms. beilstein-journals.org This dual character allows them to react at either atom, although reactions often occur at the oxygen, for instance, in C-O bond formation. beilstein-journals.orgnih.gov The generation of iminoxyl radicals from an aldoxime like this compound can proceed through two primary mechanistic pathways, the prevalence of which is dictated by the oxime's oxidation potential. acs.org

For oximes with a sufficiently low oxidation potential (typically Ep < 2.0 V), the reaction with an oxidizing agent, such as a photosensitizer like triplet chloranil, proceeds via an initial electron transfer (ET) to form an oxime radical cation. acs.org This radical cation is a highly acidic species (pKa < -10) and rapidly undergoes deprotonation (Proton Transfer, PT) to yield the neutral iminoxyl radical. acs.org This sequential ET-PT mechanism is a common pathway for the formation of iminoxyl radicals from electron-rich oximes. The iminoxyl radical is a crucial intermediate in the pathway leading to the corresponding aldehyde, in this case, 3-phenoxybenzaldehyde. acs.org

Table 1: Mechanistic Pathway for Iminoxyl Radical Formation vs. Oxime Oxidation Potential

Oxidation Potential (Ep) Predominant Mechanism Initial Step Intermediate Species
< 2.0 V Electron Transfer-Proton Transfer (ET-PT) Electron Transfer Oxime Radical Cation
> 2.0 V Hydrogen Atom Transfer (HAT) Hydrogen Abstraction Iminoxyl Radical (direct)

This table summarizes the general findings on the oxidation of benzaldehyde oximes. acs.org

When the oxidation potential of the oxime is high (Ep > 2.0 V), direct electron transfer becomes less favorable. In such cases, the formation of the iminoxyl radical occurs through a one-step Hydrogen Atom Transfer (HAT) mechanism. acs.org In this process, a radical species directly abstracts the hydrogen atom from the hydroxyl group of the oxime. acs.org The combination of photoredox catalysis with a HAT catalyst provides a modern approach to activate the strong O-H bond of oximes, even those with high redox potentials, to generate iminoxyl radicals under mild conditions. rsc.org This dual catalysis strategy has expanded the scope for synthesizing various heterocyclic compounds from unsaturated oximes. rsc.org

Electron Transfer-Proton Transfer (ET-PT) Pathways

Generation and Transformations of Iminoyl Radicals

Distinct from iminoxyl radicals, iminoyl radicals (R-C=N•) are formed by the abstraction of the hydrogen atom attached to the imine carbon. acs.org These radicals have been proposed as the key intermediates in the pathway leading to the formation of nitriles (e.g., 3-phenoxybenzonitrile) from aldoximes. acs.orgacs.org While the formation of the aldehyde from an aldoxime proceeds via an iminoxyl radical, the concurrent formation of the nitrile is attributed to the chemistry of the iminoyl radical. acs.org The direct abstraction of the iminyl hydrogen by a radical initiator is the most likely route to these species. acs.org

Investigating Spirocyclisation and Homolytic Rearrangement Processes of Aryliminyl Radicals

The reactivity of aryliminyl radicals, particularly those with ortho-substituents like a phenoxy group, has been investigated to explore intramolecular cyclization and rearrangement processes. Studies on o-phenoxy-substituted aryliminyl radicals, generated from the thermal decomposition of corresponding tert-butyl iminoxyperacetates, have shown a fascinating reactivity profile.

These radicals exhibit a notable lack of propensity for 7-membered cyclization onto the phenoxy ring. Instead, a different pathway has been identified involving a 1,6-spirocyclisation of the iminyl radical. This is followed by a homolytic 1,5-migration of the phenyl group from the aminic nitrogen to the iminic nitrogen. This rearrangement appears to be the first documented instance of such a process. The resulting aminyl radical can then abstract a hydrogen atom and, after hydrolysis of the imine, yield a carbonyl compound. This unique spirocyclisation-rearrangement cascade represents a significant transformation pathway for aryliminyl radicals derived from precursors structurally similar to this compound.

Table 2: Potential Reaction Pathways of o-Phenoxyaryliminyl Radicals

Reaction Type Description Outcome
Spirocyclisation-Rearrangement 1,6-spirocyclisation followed by homolytic 1,5-phenyl migration. Formation of a rearranged aminyl radical, leading to carbonyl compounds.
Hydrogen Abstraction The iminyl radical abstracts a hydrogen atom from the solvent or another source. Formation of the corresponding imine.

| 7-Membered Cyclisation | Direct intramolecular addition to the phenoxy ring. | Not observed to be a favorable pathway. |

Catalytic Interventions in Oxime Reactivity

The reactivity of oximes can be significantly influenced and controlled through catalysis, enabling a variety of useful transformations. These interventions are crucial for processes like the regeneration of carbonyl compounds and for synthesizing other valuable molecules.

Catalytic systems have been developed to facilitate the conversion of oximes back to their parent carbonyl compounds under mild conditions. thieme-connect.com For instance, copper(II) acetate (B1210297) in the presence of benzoyl peroxide can effect this transformation. thieme-connect.com More advanced methods utilize catalysts like peroxobis(triphenylphosphine)palladium for the deoximation of ketoximes. thieme-connect.com

In the context of 3-phenoxybenzaldehyde, which is the precursor to its oxime, copper catalysts have been extensively studied. Polymer-supported copper catalysts, for example, have demonstrated high efficiency and selectivity in the C-O coupling reaction between m-bromobenzaldehyde and phenol (B47542) to produce 3-phenoxybenzaldehyde. sioc-journal.cn

Furthermore, the reactivity of oximes themselves can be harnessed in catalytic cycles. The Beckmann rearrangement, a classic oxime reaction that converts them to amides, can be catalyzed by various systems, including Lewis acids like Ca(NTf₂)₂ and organocatalysts. nih.gov Oxidative C-O coupling reactions between oximes and β-dicarbonyl compounds can be catalyzed by copper salts, where the reaction proceeds through the formation of iminoxyl radicals. rsc.org This highlights the interplay between radical chemistry and catalysis in defining the synthetic utility of oximes. Enantioselective catalysis has also been explored in reactions involving the parent aldehyde, such as the hydrocyanation of 3-phenoxybenzaldehyde, which exhibits autoinduction where the product enhances the catalyst's enantioselectivity. ottokemi.comacs.org

Organocatalytic Strategies for Oxime-Mediated Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. researchgate.net For transformations involving 3-phenoxybenzaldehyde and its derivatives, organocatalytic approaches have primarily focused on the enantioselective addition of nucleophiles to the carbonyl group, a reaction for which the corresponding oxime is a key analogue.

A notable example is the asymmetric hydrocyanation of 3-phenoxybenzaldehyde. Research has shown that cyclic dipeptides, such as cyclo[(R)-phenylalanyl-(R)-histidyl], can catalyze this transformation, demonstrating the potential for enantioselective autoinduction. researchgate.netottokemi.comchemicalbook.com Similarly, cinchona alkaloids and their derivatives have been employed as effective organocatalysts. In one study, a catalyst derived from cinchonine (B1669041) was used for the addition of hydrogen cyanide to 3-phenoxybenzaldehyde, achieving a high chemical yield. core.ac.uk These peptide and alkaloid-based systems often rely on a network of non-covalent interactions, such as hydrogen bonding, to orient the substrates within a chiral environment, thereby directing the stereochemical outcome of the reaction. researchgate.net

The broader class of oxime-mediated transformations under organocatalysis includes reactions like the enantioselective oxa-Michael addition, highlighting the utility of the oxime functional group as a participant in carbon-oxygen bond-forming reactions. molaid.com The principles guiding the hydrocyanation of the parent aldehyde provide a foundational framework for developing direct, asymmetric organocatalytic transformations of the this compound itself.

Table 1: Organocatalytic Hydrocyanation of 3-Phenoxybenzaldehyde
CatalystNucleophileYield (%)Enantiomeric Excess (ee, %)Reference
cyclo[(R)-phenylalanyl-(R)-histidyl]HCNData not specifiedData not specified, noted for enantioselective autoinduction researchgate.netottokemi.com
Cinchonine-based catalystHCN9846 core.ac.uk

Exploration of Transition Metal-Catalyzed Processes (e.g., Palladium, Nickel)

Transition metal catalysis offers a vast and versatile platform for functionalizing oximes. researchgate.net While specific studies on this compound are not extensively detailed in the literature, the general reactivity patterns of oximes in the presence of transition metals like palladium, nickel, copper, and iron are well-established and directly applicable. These reactions often proceed via cleavage of the N-O bond, C-H bond activation, or Heck-type couplings. researchgate.net

Palladium-catalyzed reactions, for instance, are central to modern organic synthesis. thermofisher.comchemie-brunschwig.ch For oximes, these processes can facilitate the construction of nitrogen-containing heterocycles. Copper catalysis has also been pivotal in developing novel transformations of oximes. Mechanistic pathways can involve either the radical reduction of the oxime N-O bond by a Cu(I) species or the oxidative insertion of Cu(I) into the N-O bond to form a Cu(III) intermediate. rsc.org These reactive intermediates can then engage in a variety of bond-forming events, including the synthesis of highly substituted pyridines and pyrroles from oxime acetates. rsc.org

Iron-catalyzed reactions provide another avenue for oxime functionalization. For example, the intramolecular N-arylation of O-acetyl oximes derived from 2-biarylketones has been used to synthesize phenanthridine (B189435) derivatives through direct C-N bond formation. rsc.org Another fundamental reaction of oximes is the Beckmann rearrangement, which converts an oxime into an amide. nih.gov This transformation can be catalyzed by various reagents and is of significant industrial importance, for example, in the production of Nylon-6. nih.gov The reactivity of the 3-phenoxybenzyl group in other transition metal-catalyzed reactions, such as the Au/Pt nanoparticle-catalyzed hydrogenation of 3-phenoxybenzaldehyde to its corresponding alcohol, suggests its compatibility with such catalytic systems. ottokemi.comchemicalbook.com

Table 2: General Transition Metal-Catalyzed Reactions of Oximes
Metal CatalystReaction TypeProductsReference
Copper (Cu)Heterocyclization from oxime acetatesSubstituted Pyridines, Pyrroles rsc.org
Iron (Fe)Intramolecular N-arylation of O-acetyl oximesPhenanthridines rsc.org
Palladium (Pd)Heck-type reactions, C-H activationVarious functionalized compounds researchgate.net

Biocatalytic Approaches (e.g., Hydroxynitrile Lyase-Related Systems for Analogous Substrates)

Biocatalysis leverages the high efficiency and selectivity of enzymes for chemical synthesis. For aldehydes and their derivatives, hydroxynitrile lyases (HNLs) are particularly relevant enzymes. frontiersin.org HNLs catalyze the reversible addition of hydrogen cyanide (HCN) to a carbonyl group to form cyanohydrins. ftb.com.hr This reaction is a powerful tool for generating chiral α-hydroxy nitriles, which are valuable building blocks in pharmaceuticals and fine chemicals.

Specifically, the synthesis of (S)-3-phenoxybenzaldehyde cyanohydrin has been successfully achieved using HNLs. d-nb.info Different HNLs exhibit distinct substrate specificities and stereoselectivities. For instance, the (R)-selective HNL from bitter almonds (Prunus amygdalus) and the (S)-selective HNL from Sorghum bicolor are well-characterized. d-nb.info Other HNLs, such as those from Hevea brasiliensis, Manihot esculenta, and Baliospermum montanum, have also been investigated and show tolerance for a range of aromatic and aliphatic aldehydes. researchgate.netebi.ac.uk

To achieve high enantiomeric excess, the enzymatic reaction is often performed in a biphasic aqueous-organic system. researchgate.net The use of an organic solvent like diisopropyl ether or n-butyl acetate helps to suppress the competing non-enzymatic reaction, which would otherwise produce a racemic mixture of the cyanohydrin. d-nb.inforesearchgate.net

Beyond their native cyanohydrin synthesis, some HNLs exhibit catalytic promiscuity. They can catalyze other C-C bond-forming reactions, such as the asymmetric nitro-aldol (Henry) reaction, which involves the addition of a nitroalkane to an aldehyde to produce β-nitroalcohols. frontiersin.orgresearchgate.netresearchgate.net This demonstrates the potential of HNLs and related enzyme systems to be applied to a broader range of transformations involving analogous substrates like 3-phenoxybenzaldehyde.

Table 3: Biocatalytic Synthesis of Cyanohydrins from Aldehydes using Hydroxynitrile Lyases (HNLs)
Enzyme SourceSubstrateProduct StereochemistryKey FindingsReference
Generic HNL3-Phenoxybenzaldehyde(S)-CyanohydrinSuccessful synthesis of the chiral cyanohydrin component of pyrethroids. d-nb.info
Prunus amygdalus (almond)Various aldehydes(R)-CyanohydrinsContains FAD as a prosthetic group. Reaction often run in biphasic systems. d-nb.info
Sorghum bicolorAromatic aldehydes(S)-CyanohydrinsDoes not accept aliphatic aldehydes as substrates. d-nb.info
Hevea brasiliensisAromatic & Aliphatic aldehydes(S)-Cyanohydrins / (S)-β-nitroalcoholsAlso catalyzes the promiscuous Henry reaction. ebi.ac.ukresearchgate.net
Baliospermum montanumBenzaldehyde(S)-MandelonitrileCrude enzyme used in biphasic systems with n-butyl acetate as solvent. researchgate.net

Applications of 3 Phenoxybenzaldehyde Oxime As a Key Synthetic Intermediate

Role in Pharmaceutical Synthesis

The utility of 3-phenoxybenzaldehyde (B142659) oxime in the pharmaceutical sector is primarily centered on its role as a precursor for creating more complex molecules with potential biological activity.

Precursor for Novel Biologically Active Organic Molecules

Oxime ethers, which can be synthesized from oximes like 3-phenoxybenzaldehyde oxime, are a class of compounds that have demonstrated a wide range of biological activities, including antifungal, antibacterial, antidepressant, and anticancer properties. mdpi.com The formation of an oxime ether from this compound provides a method to combine different structural elements into a single molecule, potentially leading to the development of new therapeutic agents. mdpi.com For instance, research has explored the synthesis of various oxime derivatives and their subsequent conversion into other functional groups to create molecules with desired pharmacological profiles. The synthesis of piperazinylalkyl-isoxazolines, for example, has been demonstrated using a this compound intermediate. researchgate.net This highlights the potential of the oxime as a starting point for generating libraries of compounds for drug discovery.

Intermediate in the Synthesis of Specific Benzamidine (B55565) Analogues

3-Phenoxybenzaldehyde, the precursor to the oxime, is utilized in the synthesis of novel benzamidine analogues. nih.govresearchgate.net These analogues have been investigated for their antimicrobial properties, particularly against pathogens that cause periodontitis. nih.govresearchgate.net In a typical synthetic route, 2-(4-carbamimidoylphenoxy)acetohydrazide is reacted with 3-phenoxybenzaldehyde to yield imine derivatives of benzamidine. nih.gov These resulting benzamidine analogues have shown significant inhibitory potential against various bacteria. nih.govresearchgate.netresearchgate.net The synthesis of these compounds underscores the importance of the aldehyde, and by extension its oxime derivative, in constructing molecules with specific therapeutic applications. nih.govresearchgate.net

Utility in Agrochemical Development

The primary connection of this compound to the agrochemical sector is through its parent compound, 3-phenoxybenzaldehyde.

Indirect Contribution to Pyrethroid Insecticide Synthesis through its Aldehyde Precursor

3-Phenoxybenzaldehyde is a crucial intermediate in the manufacturing of synthetic pyrethroid insecticides. lookchem.comgoogle.commultichemexports.com These insecticides, including permethrin, cypermethrin, and deltamethrin, are widely used in agriculture and public health for pest control due to their high efficacy and relatively low toxicity to mammals. lookchem.commultichemexports.comgoogle.com The synthesis of these pyrethroids involves the esterification of a suitable acid with 3-phenoxybenzyl alcohol, which is obtained from the reduction of 3-phenoxybenzaldehyde. researchgate.net While the oxime itself is not directly a part of the final pyrethroid structure, its formation from the aldehyde and its potential to be converted back to the aldehyde highlight its close relationship and indirect contribution to this important class of agrochemicals. google.com

Building Block for Diverse Nitrogen-Containing Heterocycles

The reactivity of the oxime group in this compound makes it a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govmsesupplies.com

Synthesis of Indole (B1671886) and Quinazolinone Derivatives

Research has demonstrated the use of oximes in the synthesis of complex heterocyclic structures. For example, indole derivatives, which are known to possess a wide range of biological activities, can be synthesized through various methods involving oxime intermediates. dergipark.org.tr While direct synthesis of indoles from this compound is not explicitly detailed in the provided context, the general reactivity of oximes suggests its potential as a precursor in such transformations. researchgate.netresearchgate.netnih.gov

Similarly, quinazolinone derivatives, another important class of heterocyclic compounds with diverse pharmacological properties, can be synthesized using precursors derived from oximes. nih.govorganic-chemistry.org The synthesis of quinazoline (B50416) 3-oxides, for instance, often involves the intramolecular cyclocondensation of N-acyl-2-aminoaryl ketone oximes. nih.govmdpi.com This indicates that this compound could potentially be modified and incorporated into synthetic pathways leading to quinazolinone-based structures.

Pathways to Functionalized Amino Alcohols and Amines

The reduction of oximes, including this compound, represents a significant pathway for the synthesis of functionalized amines and amino alcohols. thieme-connect.deresearchgate.net These products are crucial components in the development of pharmaceuticals and other biologically active molecules. researchgate.net

The conversion of an oxime to a primary amine can be achieved through various reduction methods. thieme-connect.de Catalytic hydrogenation is a common and efficient approach for this transformation. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the reduction, determining whether the final product is a primary amine or a hydroxylamine (B1172632). nih.gov For instance, certain platinum-based heterogeneous catalysts have been employed for the reduction of oximes to hydroxylamines. nih.gov

The synthesis of β-amino alcohols can be accomplished through the ring-opening of epoxides with amines. organic-chemistry.org While not a direct transformation of this compound itself, the amines derived from its reduction can participate in such reactions. The reaction of an amine with an epoxide yields a β-amino alcohol, a structural motif present in many biologically active compounds. organic-chemistry.org

PrecursorReaction TypeProduct ClassKey Features
This compoundReductionPrimary AminesCatalytic hydrogenation is a common method. researchgate.net
This compoundReductionHydroxylaminesSelective reduction can yield hydroxylamines. nih.gov
Amine (from oxime reduction) + EpoxideRing-Openingβ-Amino AlcoholsResults in the formation of a hydroxyl group beta to the amino group. organic-chemistry.org

This table summarizes the synthetic pathways from this compound to functionalized amines and amino alcohols.

Bioconjugation and Chemical Biology Applications

The oxime ligation, a reaction between an aminooxy group and a carbonyl group (like an aldehyde or ketone), is a powerful tool in bioconjugation and chemical biology. nih.govunivie.ac.at This reaction is noted for its high chemoselectivity, mild reaction conditions in aqueous media, and the stability of the resulting oxime bond. nih.gov

The formation of an oxime linkage provides a stable and reliable method for conjugating molecules. nih.gov The hydrolytic stability of the oxime bond is a key advantage, making it suitable for applications in biological systems. nih.govnih.gov Studies have shown that oximes are significantly more resistant to hydrolysis compared to hydrazones, with rate constants for hydrolysis being nearly 1000-fold lower for oximes. nih.gov This stability is crucial for maintaining the integrity of bioconjugates in aqueous environments. nih.gov

The oxime ligation reaction is often catalyzed by aniline (B41778) or its derivatives, which can accelerate the reaction significantly. nih.govunivie.ac.at This catalytic process allows for efficient conjugation even at low reactant concentrations. nih.gov The reaction's biocompatibility, proceeding without the need for metal catalysts that can be problematic for proteins, further enhances its utility. nih.gov

Oxime ligation offers a versatile strategy for the modification and multifunctionalization of complex biological scaffolds, such as peptides and proteins. nih.govrsc.orgnih.gov This "click" chemistry approach allows for the rapid evaluation of a diverse library of molecules, such as aldehydes, by conjugating them to a parent molecule containing an aminooxy group. nih.gov This method of post-synthetic diversification is a facile way to identify new interactions that can enhance the binding affinities and selectivities of biomolecules. nih.gov

The ability to introduce aminooxy groups into peptides, even those with complex structures like disulfide-rich peptides, has expanded the scope of oxime ligation. nih.govunivie.ac.at This allows for the on-demand modification of these biological scaffolds, opening up new avenues for creating peptide-based therapeutics, radiotracers, and biomaterials. nih.gov The proteomic analysis of biological scaffolds is crucial for understanding their composition, which includes both extracellular matrix proteins and remnant cellular proteins, providing a basis for their effective functionalization. nih.gov

Formation of Stable Oxime Linkages in Biomolecular Derivatization

Emerging Applications in Materials Science

The unique chemical properties of the oxime group are also being explored in the field of materials science, particularly in the development of dynamic and energetic materials.

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptable and responsive materials. rsc.orgnih.gov Oxime chemistry has emerged as a valuable tool in this area, particularly in the formation of Covalent Adaptable Networks (CANs). rsc.orgrsc.org These materials possess the robustness of thermosets but can be reprocessed and recycled due to the dynamic nature of their cross-links. rsc.org

The reversible nature of the oxime bond can be controlled, for instance, by pH. In acidic conditions, the dynamic nature of the oxime is "on," allowing for error-checking and self-assembly processes, while in neutral conditions, it is "off," trapping the assembled structures. nih.gov This switchable behavior is a significant advantage in creating stable yet adaptable materials. nih.gov Research into poly(oxime-urethanes) has demonstrated that these materials, formed from the reaction of oximes and isocyanates, exhibit dynamic behavior and can be depolymerized and repolymerized, indicating their potential in creating healable and recyclable polymers. pku.edu.cnacs.org

While the primary applications of this compound lie in other areas, the fundamental chemistry of oximes is relevant to various fields, including potentially energetic materials. There is research into the synthesis of piperazinylalkyl-isoxazolines starting from this compound, which has been studied in the context of acetylcholinesterase (AChE) reactivators. researchgate.netresearchgate.netresearchgate.net Although this specific application is not directly in the field of energetic materials, the synthesis involves transformations of the oxime group that could be of interest in the broader chemical landscape. The synthesis of new pleiotropic pyrrolyl derivatives starting from 3-phenoxybenzaldehyde has also been explored for their anti-inflammatory properties. mdpi.com Further research would be needed to establish a direct and significant contribution of this compound to the development of energetic materials.

Investigation in Biocatalytic Reductions for Material Precursors

The conversion of this compound to its corresponding primary amine, (3-phenoxyphenyl)methanamine, represents a significant synthetic step towards the creation of valuable material precursors. Biocatalytic reduction has emerged as a powerful and sustainable alternative to conventional chemical methods for this transformation. This approach leverages the high selectivity and efficiency of enzymes under mild reaction conditions.

Recent research has identified that the reduction of oximes to amines can be effectively catalyzed by a class of enzymes known as ene-reductases (EREDs), which belong to the old yellow enzyme family. nih.gov Although primarily known for reducing activated carbon-carbon double bonds, these enzymes have been discovered to possess a promiscuous ability to reduce the carbon-nitrogen double bond of an oxime. nih.gov This transformation is particularly valuable as it converts a stable oxime into a reactive primary amine, a critical building block in polymer chemistry. numberanalytics.com

Investigations into the reaction pathway have revealed that the biocatalytic reduction of the oxime is a two-step process that proceeds through an imine intermediate. nih.govexlibrisgroup.comresearcher.life The ene-reductase first catalyzes the reduction of the oxime to an imine, which is then subsequently reduced by the same enzyme to the final amine product. nih.govexlibrisgroup.com This mechanistic insight is crucial for optimizing reaction conditions and for the potential engineering of enzymes to improve catalytic efficiency and substrate scope. acs.org The entire process is dependent on a cofactor, typically NADPH, which provides the necessary hydrides for the reduction.

The resulting product, (3-phenoxyphenyl)methanamine, is a highly valuable aromatic amine for materials science. numberanalytics.comsundarbanmahavidyalaya.in Its structure, containing both rigid phenyl and flexible ether linkages, makes it an ideal monomer for the synthesis of high-performance polymers such as polyamides and polyimines. numberanalytics.comarxiv.org These polymers are anticipated to exhibit desirable properties, including high thermal stability and specific mechanical characteristics, making them suitable for advanced applications. The biocatalytic route offers a green and efficient method to produce these specialized amine precursors.

Table 1: Overview of the Biocatalytic Reduction of this compound

SubstrateEnzyme ClassCofactorKey IntermediateProductPotential Application of Product
This compoundEne-Reductases (EREDs)NADPH(3-Phenoxyphenyl)methanimine(3-Phenoxyphenyl)methanamineMonomer for high-performance polyamides and polyimines

Q & A

Q. What are the optimal synthetic routes for preparing 3-phenoxybenzaldehyde, a key precursor to 3-phenoxybenzaldehyde oxime?

  • Methodological Answer : The synthesis of 3-phenoxybenzaldehyde typically involves ether bond formation via Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed). Alternative routes include oxidation of 3-phenoxytoluene using halogenation followed by hydrolysis, though over-oxidation to 3-phenoxybenzoic acid must be controlled. Precursor availability and cost-effectiveness often dictate route selection .

Q. How is this compound synthesized from its aldehyde precursor?

  • Methodological Answer : The oxime is formed by reacting 3-phenoxybenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under alkaline conditions. Excess NH₂OH·HCl ensures complete conversion, and the crude oxime can often be extracted without further purification. Reaction monitoring via TLC or NMR is recommended to confirm product formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • GC-FTIR : To resolve isomer elution profiles and track dynamic interconversion between syn/anti isomers .
  • HPLC : For purity assessment and monitoring degradation products (e.g., 3-phenoxybenzoic acid) .
  • NMR/FTIR : To confirm oxime formation (C=N-OH stretch at ~3200 cm⁻¹) and structural integrity .

Advanced Research Questions

Q. What challenges arise in avoiding over-oxidation during the synthesis of 3-phenoxybenzaldehyde from 3-phenoxytoluene?

  • Methodological Answer : Over-oxidation to 3-phenoxybenzoic acid is a major hurdle. Precision in reaction conditions (e.g., controlled halogenation using Cl₂/Br₂, selective metal catalysts like MnO₂) minimizes this. Post-synthesis, chemoselective reduction of carboxylic acid intermediates (via Rosenmund reaction) can recover the aldehyde .

Q. How does the isomerization behavior of this compound impact its reactivity in organic transformations?

  • Methodological Answer : Syn/anti isomer interconversion, influenced by temperature and solvent polarity, affects nucleophilic reactivity. GC-FTIR with multivariate curve resolution can track isomer dynamics. For instance, syn isomers may exhibit faster nucleophilic addition rates in Michael reactions .

Q. What enzymatic pathways degrade this compound in environmental systems?

  • Methodological Answer : Bacterial strains (e.g., Bacillus spp.) hydrolyze the oxime to 3-phenoxybenzaldehyde, which is further oxidized to 3-phenoxybenzoic acid via dehydrogenase activity. HPLC and mass spectrometry are used to validate degradation intermediates .

Q. How do steric and electronic properties of this compound compare to shorter-chain oximes (e.g., benzaldehyde oxime)?

  • Methodological Answer : The phenoxy group enhances steric hindrance, reducing nucleophilicity compared to benzaldehyde oxime. Computational studies (DFT) reveal lower electron density at the oxime nitrogen, impacting coordination in metal-catalyzed reactions .

Q. What catalytic systems optimize the Ullmann condensation for synthesizing 3-phenoxybenzaldehyde?

  • Methodological Answer : Copper(I) iodide with 1,10-phenanthroline ligands in DMF at 110°C achieves high yields. Palladium-based systems (e.g., Pd(OAc)₂/Xantphos) are preferable for electron-deficient aryl halides but require inert atmospheres .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure (irritation risks).
  • Work in a fume hood due to potential volatile byproducts (e.g., HCl gas during synthesis).
  • Store under inert conditions to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.